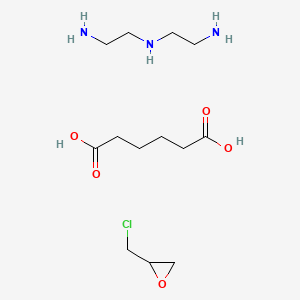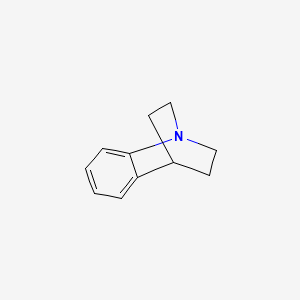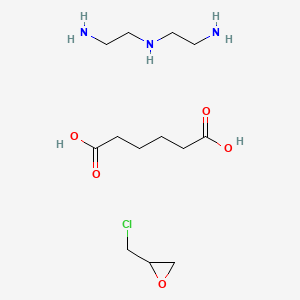
Adipic acid, diethylenetriamine, epichlorohydrin resin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Adipic acid, diethylenetriamine, epichlorohydrin resin is a type of polyaminopolyamide-epichlorohydrin resin. These resins are predominantly used in the paper industry to enhance the wet strength of paper products. The compound is formed by the reaction of adipic acid, diethylenetriamine, and epichlorohydrin, resulting in a polymer that provides significant wet strength to paper products .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of adipic acid, diethylenetriamine, epichlorohydrin resin involves a multi-step process:
Polymerization: Adipic acid reacts with diethylenetriamine to form a polyaminoamide prepolymer.
Cross-linking: The polyaminoamide prepolymer is then cross-linked with epichlorohydrin.
Industrial Production Methods
In industrial settings, the production of this resin involves precise control of reaction conditions to ensure the desired properties of the final product. The process typically includes:
Temperature Control: Maintaining optimal temperatures during the polymerization and cross-linking steps to ensure efficient reactions.
pH Adjustment: Adjusting the pH to around 4.5 using concentrated hydrochloric acid to stabilize the resin.
Analyse Chemischer Reaktionen
Types of Reactions
Adipic acid, diethylenetriamine, epichlorohydrin resin undergoes several types of chemical reactions:
Polymerization: Formation of the polyaminoamide prepolymer from adipic acid and diethylenetriamine.
Cross-linking: Reaction of the prepolymer with epichlorohydrin to form azetidinium groups.
Hydrolysis: The resin can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the polymer chains.
Common Reagents and Conditions
Adipic Acid: A dicarboxylic acid used as the starting material for polymerization.
Diethylenetriamine: A polyamine that reacts with adipic acid to form the prepolymer.
Epichlorohydrin: A cross-linking agent that reacts with the prepolymer to introduce azetidinium groups.
Major Products Formed
Polyaminoamide Prepolymer: Formed from the reaction of adipic acid and diethylenetriamine.
Cross-linked Resin: The final product formed by the reaction of the prepolymer with epichlorohydrin.
Wissenschaftliche Forschungsanwendungen
Adipic acid, diethylenetriamine, epichlorohydrin resin has a wide range of scientific research applications:
Paper Industry: Used as a wet strength agent to enhance the durability of paper products.
Adhesives: Employed in the formulation of adhesives, particularly for wood products.
Biomedical Applications: Investigated for potential use in drug delivery systems due to its biocompatibility.
Environmental Applications: Used in water treatment processes to remove contaminants.
Wirkmechanismus
The mechanism of action of adipic acid, diethylenetriamine, epichlorohydrin resin involves the formation of azetidinium groups during the cross-linking step with epichlorohydrin. These groups are highly reactive and can form covalent bonds with cellulose fibers in paper, providing significant wet strength . The resin’s effectiveness is attributed to its ability to form stable cross-links that resist hydrolysis and other degradation processes .
Vergleich Mit ähnlichen Verbindungen
Adipic acid, diethylenetriamine, epichlorohydrin resin is unique compared to other similar compounds due to its specific combination of reactants and the resulting properties:
Polyamide-epichlorohydrin Resin: Similar in structure but may use different polyamines and dicarboxylic acids.
Urea-formaldehyde Resin: Another wet strength resin but requires acidic conditions for curing and has environmental concerns due to formaldehyde emissions.
Melamine-formaldehyde Resin: Offers high bonding strength but also has formaldehyde-related issues.
Similar Compounds
Eigenschaften
CAS-Nummer |
84836-82-8 |
|---|---|
Molekularformel |
C13H28ClN3O5 |
Molekulargewicht |
341.83 g/mol |
IUPAC-Name |
N'-(2-aminoethyl)ethane-1,2-diamine;2-(chloromethyl)oxirane;hexanedioic acid |
InChI |
InChI=1S/C6H10O4.C4H13N3.C3H5ClO/c7-5(8)3-1-2-4-6(9)10;5-1-3-7-4-2-6;4-1-3-2-5-3/h1-4H2,(H,7,8)(H,9,10);7H,1-6H2;3H,1-2H2 |
InChI-Schlüssel |
QAVIDTFGPNJCCX-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(O1)CCl.C(CCC(=O)O)CC(=O)O.C(CNCCN)N |
Verwandte CAS-Nummern |
25212-19-5 82056-50-6 70914-39-5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


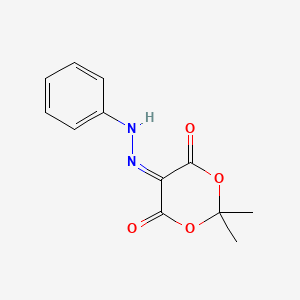
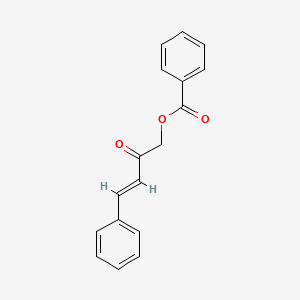
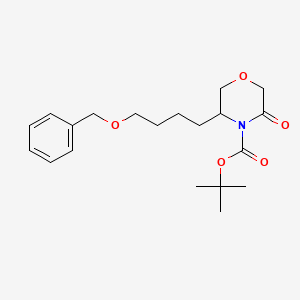

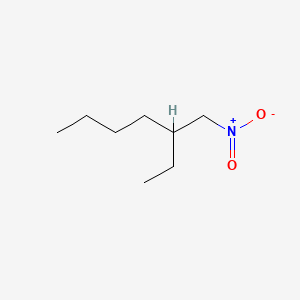
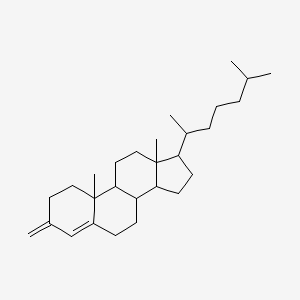
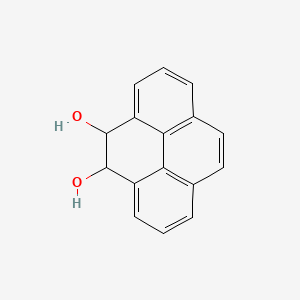
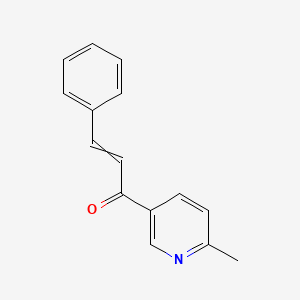
![4-Chloro-2-(trifluoromethyl)-7,8-dihydro-6H-pyrazolo[1,5-A][1,4]diazepine](/img/structure/B14164658.png)
![3-(3-Methoxypropyl)-2-thiophen-2-ylimidazo[4,5-b]quinoxaline](/img/structure/B14164665.png)
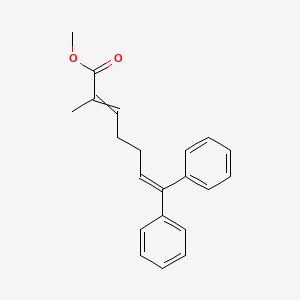
![8-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-1,3-dimethyl-7H-purine-2,6-dione](/img/structure/B14164673.png)
